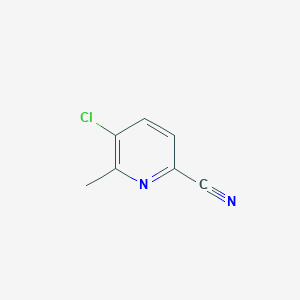![molecular formula C9H14O B3320625 7-Methylene-2-oxaspiro[3.5]nonane CAS No. 1256546-75-4](/img/structure/B3320625.png)
7-Methylene-2-oxaspiro[3.5]nonane
Übersicht
Beschreibung
7-Methylene-2-oxaspiro[3.5]nonane is a chemical compound with the molecular formula C9H14O . It has a molecular weight of 138.21 . The IUPAC name for this compound is also 7-methylene-2-oxaspiro[3.5]nonane . The structure of this compound includes a total of 25 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 ether (aliphatic), and 1 Oxetane .
Synthesis Analysis
The synthesis of 7-Methylene-2-oxaspiro[3.5]nonane or similar compounds often involves radical chemistry . For instance, the Norrish–Yang photocyclization of methyl nonopyranoside-7,8-diulose with a 2,3-butanedione tether extending from C5 afforded a 5-oxaspiro[3.5]nonane compound with total stereoselectivity in high yield . This reaction proceeded under irradiation with visible or UV light through a 1,5-photoinduced hydrogen atom transfer .Molecular Structure Analysis
The molecular structure of 7-Methylene-2-oxaspiro[3.5]nonane includes a total of 24 atoms; 14 Hydrogen atoms, 9 Carbon atoms, and 1 Oxygen atom . The compound contains a total of 25 bonds, including 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 ether (aliphatic), and 1 Oxetane .Wissenschaftliche Forschungsanwendungen
Synthesis Models and Polymerization
- 7-Methylene-2-oxaspiro[3.5]nonane has been used as a model for synthesizing compounds like anisatin, which are achieved through methods such as ruthenium tetroxide oxidation (Kato, Kitahara, & Yoshikoshi, 1985).
- This compound is also involved in the synthesis and polymerization of related monomers, such as in the study where 2-Methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane was synthesized and its photoinitiated cationic polymerization investigated (Bolln, Frey, & Mülhaupt, 1996).
Organic Synthesis and Bioactive Compounds
- The compound has applications in organic synthesis, where it's used for creating functionalized derivatives that are key structural units in several bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
- It serves as a core in the synthesis of diverse spiroaminals, which are found in natural or synthetic products with significant biological activities (Sinibaldi & Canet, 2008).
Chemical Reactivity and Structural Analysis
- Studies have been conducted on its chemical reactivity, particularly focusing on derivatives of oxaspiro[4.4]nonane, which provide insights into its potential in chemical transformations and applications in various fields (Ortuño, Parella, Planas, & Ventura, 1996).
- The structural and stereochemical properties of its derivatives have been extensively studied, aiding in understanding its behavior in various chemical reactions and potential applications in material science or medicinal chemistry (Peters, Cranenburgh, Van Der Toorn, Wortel, & Van Bekkum, 1978).
Safety and Hazards
7-Methylene-2-oxaspiro[3.5]nonane is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
7-methylidene-2-oxaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-8-2-4-9(5-3-8)6-10-7-9/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRRWFRJFTVTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2(CC1)COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300080 | |
| Record name | 7-Methylene-2-oxaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylene-2-oxaspiro[3.5]nonane | |
CAS RN |
1256546-75-4 | |
| Record name | 7-Methylene-2-oxaspiro[3.5]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256546-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylene-2-oxaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



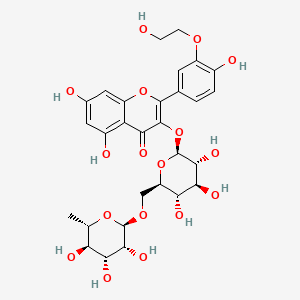
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B3320550.png)

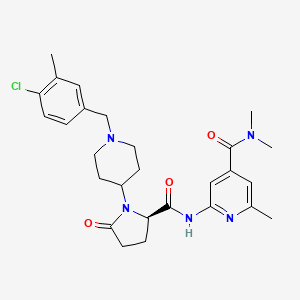
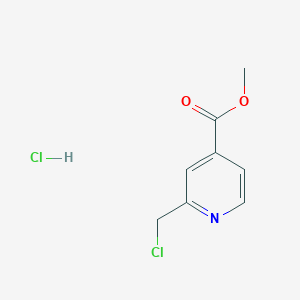

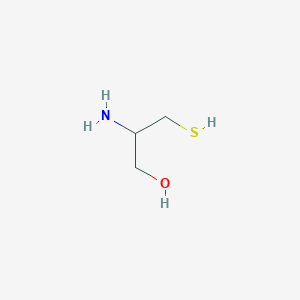
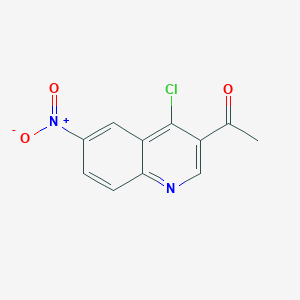

![(R)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B3320615.png)


![[5-(Difluoromethyl)pyridin-2-YL]methanamine](/img/structure/B3320635.png)
